molecular formula C13H13F4NO3 B5586758 2,2,3,3-tetrafluoropropyl 4-anilino-4-oxobutanoate

2,2,3,3-tetrafluoropropyl 4-anilino-4-oxobutanoate

Cat. No.: B5586758
M. Wt: 307.24 g/mol
InChI Key: OSKYDARQACRBTM-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropyl 4-anilino-4-oxobutanoate is a fluorinated organic compound with the molecular formula C13H11F4NO3. This compound is characterized by the presence of fluorine atoms, which impart unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrafluoropropyl 4-anilino-4-oxobutanoate typically involves the esterification of 4-anilino-4-oxobutanoic acid with 2,2,3,3-tetrafluoropropanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoropropyl 4-anilino-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2,3,3-Tetrafluoropropyl 4-anilino-4-oxobutanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoropropyl 4-anilino-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The fluorine atoms can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-Tetrafluoropropyl 4-(2,4-difluorophenyl)amino-4-oxobutanoate
  • 2,2,3,3-Tetrafluoropropyl 4-(benzylamino)-4-oxobutanoate
  • 2,2,3,3-Tetrafluoropropyl 4-(4-methylphenyl)amino-4-oxobutanoate

Uniqueness

2,2,3,3-Tetrafluoropropyl 4-anilino-4-oxobutanoate is unique due to its specific combination of fluorine atoms and anilino group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2,2,3,3-tetrafluoropropyl 4-anilino-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F4NO3/c14-12(15)13(16,17)8-21-11(20)7-6-10(19)18-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKYDARQACRBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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